molecular formula C11H14O2 B1584358 Ethyl 2,6-dimethylbenzoate CAS No. 36596-67-5

Ethyl 2,6-dimethylbenzoate

Cat. No. B1584358
CAS RN: 36596-67-5
M. Wt: 178.23 g/mol
InChI Key: NBBSIMLSNFENNF-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylbenzoate is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also known by its IUPAC name, ethyl 2,6-dimethylbenzoate .


Synthesis Analysis

The synthesis of Ethyl 2,6-dimethylbenzoate involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . Another method involves the reaction of 2,6-dimethyl-benzoic acid with potassium carbonate in N,N-dimethyl-formamide at 20°C for approximately 50 minutes, followed by the addition of ethyl iodide .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dimethylbenzoate can be represented by the InChI code: InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Ethyl 2,6-dimethylbenzoate is the esterification of 2,6-dimethoxybenzoic acid . This reaction is catalyzed by acid and occurs in the presence of absolute ethanol .


Physical And Chemical Properties Analysis

Ethyl 2,6-dimethylbenzoate has a molecular weight of 178.23 . It has a boiling point of 78-80°C at 0.9mm and a density of 1.010±0.06 g/cm3 .

Scientific Research Applications

Antifungal and Cytotoxic Properties

Ethyl 2,6-dimethylbenzoate has shown promise in the field of antifungal and cytotoxic research. A study by Silva et al. (2005) revealed that a related compound, ethyl 2,4-dihydroxy-5,6-dimethylbenzoate, exhibits strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cells. This highlights its potential in developing new antifungal agents and cancer treatments.

Antineoplastic Properties

Ethyl 2,6-dimethylbenzoate derivatives have been studied for their antineoplastic properties. Markosyan et al. (2014) synthesized compounds showing potential in cancer treatment. This suggests a potential role in developing new antineoplastic drugs.

Chemical Synthesis and Organic Chemistry

This compound is also significant in the field of chemical synthesis and organic chemistry. Baksi et al. (2007) explored its reactivity in the context of rhodium-mediated C-C bond activation. This kind of research is crucial for developing new synthetic pathways and understanding complex chemical reactions.

Pharmacokinetics in Cancer Treatment

In cancer treatment, understanding the pharmacokinetics of drugs is essential. Lukka et al. (2012) compared the pharmacokinetics of a series of compounds, including ethyl 2,6-dimethylbenzoate derivatives, in mice. This research aids in optimizing dosing regimens and improving the efficacy of anticancer drugs.

properties

IUPAC Name

ethyl 2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBSIMLSNFENNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334462
Record name Ethyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethylbenzoate

CAS RN

36596-67-5
Record name Ethyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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